Aminoacetal
Overview
Description
1. Introduction to Aminoacetal
Aminoacetals are chemical compounds characterized by the presence of amino and acetal functional groups. They are often synthesized from aromatic aldehydes, secondary amines, and alcohols. Aminoacetals are valuable intermediates in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
2. Synthesis Analysis
- Aminoacetals are typically synthesized through condensation reactions involving aromatic aldehydes, secondary amines, and alcohols. This process leads to the formation of compounds like vicinal tertiary diamines under mild conditions using low valent titanium iodide species (Yoshimura & Mukaiyama, 2001).
3. Molecular Structure Analysis
- The molecular structure of aminoacetals is characterized by the presence of two oxygen–carbon single bonds at the same carbon atom. Structural analysis of these compounds, including their spectroscopic and structural characterization, has been conducted to understand their properties better (Jiang et al., 2023).
4. Chemical Reactions and Properties
- Aminoacetals undergo various chemical reactions, including reductive coupling to form vicinal tertiary diamines. They also participate in three-component reactions involving α-amino acids, p-quinone monoacetals, and diarylphosphine oxides (Wang et al., 2020).
5. Physical Properties Analysis
- The physical properties of aminoacetals, like other amino acids, can be analyzed through various techniques. Methods such as dielectric analysis, thermogravimetric analysis, differential scanning calorimetry, and powder X-ray diffraction analysis are employed to classify and understand the physical characteristics of these compounds (Matthews et al., 2008).
Scientific Research Applications
Pharmaceutical Applications : Aminoacetals are used in medical treatments. Basic aluminum aminoacetate can neutralize gastric acidity, useful for treating hyperacidity and peptic ulcers (Krantz, Kibler, & Bell, 1944). Intravenous aminoacetic acid has been reported to suppress cyclopropane-epinephrine-induced arrhythmias (Beavers & Covino, 1957).
Chemical Synthesis : Aminoacetals are instrumental in chemical synthesis processes. They can be reductively coupled with low valent titanium iodide species to prepare vicinal tertiary diamines under mild conditions (Yoshimura & Mukaiyama, 2001). They are also used in the synthesis of novel macrocyclic ligands containing phosphoryl and aminoacetal fragments (Kibardina et al., 2013).
Polymer Science : In polymer science, amino-functionalized polyacetals exhibit pH-dependent degradation, making them suitable for drug conjugation in novel polymer therapeutics (Tomlinson et al., 2002).
Molecular Scaffolds in Chemistry : Aminoacetals are used to access diverse enantiopure polyheterocycles with conformationally locked aminoglycoside-containing molecular scaffolds, as demonstrated in the study of photoassisted access to enantiopure ribofuranosylamines (Nandurkar et al., 2013).
Safety And Hazards
Future Directions
The future directions of aminoacetal research could involve the use of directed evolution, a powerful tool for protein engineering that functions by harnessing natural evolution, but on a shorter timescale . It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications .
properties
IUPAC Name |
2,2-diethoxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-3-8-6(5-7)9-4-2/h6H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLEAOXCZIMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060945 | |
Record name | 2,2-Diethoxyethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethoxyethylamine | |
CAS RN |
645-36-3 | |
Record name | Aminoacetaldehyde diethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethoxyethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Diethoxyethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanamine, 2,2-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Diethoxyethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diethoxyethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHOXYETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658AO12BQL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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